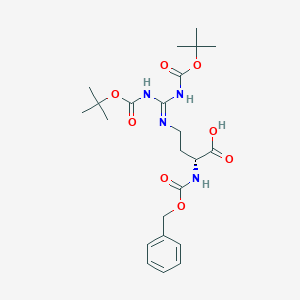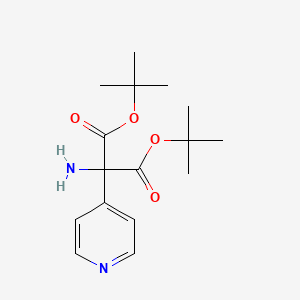
Cbz-D-norarg(boc)2-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The preparation of Cbz-D-norarg(boc)2-OH involves the protection of amino groups using Boc and Cbz protecting groups. The synthesis typically starts with the amino acid nor-L-arginine, which undergoes protection of its amino groups. The Boc protection is achieved using di-tert-butyl dicarbonate (Boc2O) under basic conditions, while the Cbz protection is done using benzyl chloroformate (CbzCl) in the presence of a base .
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the protection steps .
化学反応の分析
Types of Reactions
Cbz-D-norarg(boc)2-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: The Cbz and Boc protecting groups can be removed through reduction reactions using catalytic hydrogenation (Pd-C, H2) for Cbz and acidic conditions (trifluoroacetic acid) for Boc
Substitution: The protected amino groups can undergo substitution reactions to form new derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4).
Reduction: Palladium on carbon (Pd-C) with hydrogen gas (H2), trifluoroacetic acid (TFA).
Substitution: Various nucleophiles and electrophiles depending on the desired substitution
Major Products
The major products formed from these reactions include deprotected amino acids, oxidized derivatives, and substituted amino acid derivatives .
科学的研究の応用
Cbz-D-norarg(boc)2-OH is widely used in scientific research, particularly in the fields of:
Chemistry: It is used in peptide synthesis as a protected amino acid to prevent unwanted side reactions during the synthesis process
Biology: The compound is used in the study of enzyme-substrate interactions and protein structure-function relationships
Medicine: It is employed in the development of peptide-based drugs and therapeutic agents
Industry: The compound is used in the production of various pharmaceuticals and biotechnological products
作用機序
The mechanism of action of Cbz-D-norarg(boc)2-OH involves the protection of amino groups to prevent unwanted reactions during peptide synthesis. The Boc and Cbz groups provide stability to the amino acid, allowing for selective deprotection under specific conditions. The Boc group is removed under acidic conditions, while the Cbz group is removed through catalytic hydrogenation .
類似化合物との比較
Similar Compounds
N-Boc-protected amino acids: These compounds use only the Boc group for protection.
N-Cbz-protected amino acids: These compounds use only the Cbz group for protection.
N-Fmoc-protected amino acids: These compounds use the fluorenylmethyloxycarbonyl (Fmoc) group for protection
Uniqueness
Cbz-D-norarg(boc)2-OH is unique due to its dual protection strategy, which provides greater stability and selectivity during peptide synthesis. The combination of Boc and Cbz groups allows for sequential deprotection, making it a valuable tool in complex synthetic processes .
特性
分子式 |
C23H34N4O8 |
|---|---|
分子量 |
494.5 g/mol |
IUPAC名 |
(2R)-4-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-2-(phenylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C23H34N4O8/c1-22(2,3)34-20(31)26-18(27-21(32)35-23(4,5)6)24-13-12-16(17(28)29)25-19(30)33-14-15-10-8-7-9-11-15/h7-11,16H,12-14H2,1-6H3,(H,25,30)(H,28,29)(H2,24,26,27,31,32)/t16-/m1/s1 |
InChIキー |
FTZUAAJDNCSHTM-MRXNPFEDSA-N |
異性体SMILES |
CC(C)(C)OC(=O)NC(=NCC[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C |
正規SMILES |
CC(C)(C)OC(=O)NC(=NCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![2-chloro-5-(ethylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B14048721.png)
